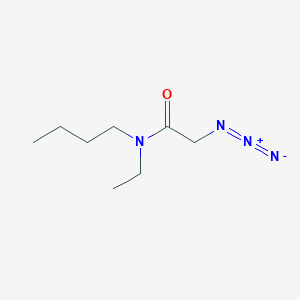

2-azido-N-butyl-N-ethylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-azido-N-butyl-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O/c1-3-5-6-12(4-2)8(13)7-10-11-9/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSTYVBPHGKNNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Azide and Amide Functional Group Chemistry

The properties and reactivity of 2-azido-N-butyl-N-ethylacetamide are fundamentally dictated by the interplay of its two core functional groups: the azide (B81097) and the amide.

The amide functional group, characterized by a carbonyl group linked to a nitrogen atom, is a cornerstone of organic and biological chemistry. rsc.orgnih.govnih.govdtic.mil Amides are known for their exceptional stability, a consequence of the resonance delocalization of the nitrogen lone pair with the carbonyl group. nih.gov This stability is evident in the robustness of the peptide bonds that form the backbone of proteins. nih.gov The amide in this compound is a tertiary amide, meaning the nitrogen atom is bonded to three carbon atoms (the carbonyl carbon, a butyl group, and an ethyl group). This substitution pattern influences its physical properties, such as polarity and hydrogen bonding capabilities, and its reactivity. rsc.org

The azide functional group (-N₃) is a linear, energy-rich moiety that imparts a unique set of reactive properties to a molecule. nih.govdtic.milnih.gov Organic azides are widely recognized for their utility in a variety of chemical transformations. dtic.mil They can act as nucleophiles, participate in cycloaddition reactions, and serve as precursors to amines and nitrenes. nih.govdtic.mil The azide's high nitrogen content also makes certain derivatives of interest as energetic materials. researchgate.net The electronic nature of the azide group can be complex; it generally acts as an inductively withdrawing group, but its resonance effects can vary depending on the molecular context. colab.ws

The combination of these two functional groups in this compound creates a molecule with a dual character. The stable amide backbone provides a scaffold, while the reactive azide handle offers a gateway for a multitude of chemical modifications.

Significance of Azidoacetamide Derivatives As Synthetic Intermediates and Research Probes

Azidoacetamide derivatives, the class of compounds to which 2-azido-N-butyl-N-ethylacetamide belongs, have emerged as significant tools in chemical synthesis and biological research. nih.govresearchgate.net

Their role as synthetic intermediates is multifaceted. The azide (B81097) group can be readily transformed into other functional groups. For instance, the Staudinger ligation allows for the mild and efficient conversion of azides to amides, a reaction widely used in bioconjugation to link molecules together. nih.gov Furthermore, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," utilizes the azide to form stable triazole rings, a common structural motif in medicinal chemistry. dtic.mil The ability to introduce an azidoacetamide unit into a larger molecule thus provides a powerful handle for subsequent chemical elaboration. Recent research has also explored the electrochemical synthesis of vicinal azidoacetamides, highlighting their potential as precursors to valuable vicinal diamine structures. rsc.orgresearchgate.net

As research probes , azidoacetamide derivatives offer a means to investigate biological processes. The azide group is considered "bioorthogonal," meaning it is largely unreactive with biological molecules, allowing it to be introduced into biological systems without disrupting them. dtic.mil This has led to the development of azido-containing metabolic labels that can be incorporated into biomolecules like proteins and glycans. Subsequent reaction with a fluorescently tagged alkyne via click chemistry allows for the visualization and study of these biomolecules within their native environment. The N,N-dialkyl substitution pattern, as seen in this compound, can modulate the lipophilicity and cell permeability of such probes.

Overview of Key Research Avenues for 2 Azido N Butyl N Ethylacetamide

Strategies for Azide Introduction into Acetamide (B32628) Frameworks

The introduction of the azide moiety onto the acetamide backbone is a critical step in the synthesis of this compound. This transformation can be achieved through several established methods, with nucleophilic substitution being the most prevalent.

The most common and direct route for the synthesis of alkyl azides is the nucleophilic substitution of an alkyl halide with an azide salt, typically sodium azide (NaN₃). tutorchase.combaseclick.eu This reaction, a classic Sₙ2 process, involves the displacement of a halide ion from an α-halo-substituted acetamide by the azide anion. tutorchase.commasterorganicchemistry.com The azide ion is recognized as an excellent nucleophile, which facilitates its reaction with alkyl halides. masterorganicchemistry.com

For the synthesis of this compound, the key precursor would be a 2-halo-N-butyl-N-ethylacetamide, such as 2-chloro- or 2-bromo-N-butyl-N-ethylacetamide. The reaction proceeds by dissolving the halo-acetamide precursor in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), followed by the addition of sodium azide. masterorganicchemistry.comnih.gov The use of polar solvents is crucial as they effectively solvate the cation of the azide salt while leaving the azide anion relatively free to act as a nucleophile. tutorchase.com

The general reaction scheme is as follows:

X-CH₂-C(O)N(CH₂CH₃)(CH₂CH₂CH₂CH₃) + NaN₃ → N₃-CH₂-C(O)N(CH₂CH₃)(CH₂CH₂CH₂CH₃) + NaX (where X = Cl, Br, I)

The reaction is typically conducted at room temperature or with gentle heating to increase the reaction rate. tutorchase.com Upon completion, the desired this compound is isolated through standard workup and purification techniques, such as extraction and chromatography. tutorchase.com

While halogen-azide exchange is the most straightforward method, other direct azidation techniques can also be considered. One such method involves the reaction of an alcohol with an azidating agent. For instance, an alcohol precursor could be converted to the corresponding azide using reagents like diphenylphosphoryl azide (DPPA) in the presence of a base. nih.gov Another approach is the Mitsunobu reaction, which can convert a hydroxyl group into an azide group with inversion of configuration using hydrazoic acid or its equivalents. nih.gov

The azido (B1232118) transfer procedure using heteroaryllithium and tosyl azide has been employed for the synthesis of various azidoazoles and could potentially be adapted for other frameworks. nih.gov Additionally, methods for the direct conversion of amines to azides through diazotransfer reactions have been developed, particularly for the synthesis of modified RNA, and might be applicable under specific conditions. nih.gov

Precursor Selection and Design Considerations

The successful synthesis of this compound is highly dependent on the judicious selection and preparation of its precursors. The primary precursor required for the nucleophilic substitution pathway is 2-halo-N-butyl-N-ethylacetamide.

The synthesis of this precursor can be achieved through the N-alkylation of a secondary amide or the acylation of a secondary amine. A common method for preparing N,N-disubstituted acetamides involves the reaction of an N-alkyl amine with an acyl chloride. researchgate.net In this case, N-butyl-N-ethylamine would be reacted with a 2-haloacetyl halide, such as 2-chloroacetyl chloride or 2-bromoacetyl chloride, in the presence of a base to neutralize the hydrogen halide byproduct.

An alternative route to 2-haloethylamides involves the reaction of a 2-oxazolidinone (B127357) with an appropriate acid halide. This process generates the desired 2-haloethylamide along with carbon dioxide. google.com

The choice of the halogen in the precursor (chloro, bromo, or iodo) can influence the reaction rate, with iodides being the most reactive and chlorides the least in Sₙ2 reactions. However, the cost and stability of the haloacetylating agent are also important considerations.

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters need to be carefully optimized.

| Parameter | Condition | Rationale |

| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetonitrile) | Enhances the nucleophilicity of the azide ion by solvating the cation. tutorchase.commasterorganicchemistry.com |

| Temperature | Room temperature to moderate heating (e.g., 50-80 °C) | Balances reaction rate with potential side reactions or decomposition of the azide product. tutorchase.comresearchgate.net |

| Azide Source | Sodium azide (NaN₃), Trimethylsilyl azide (TMSN₃) | Sodium azide is cost-effective and widely used. TMSN₃ can be an alternative in specific applications. baseclick.eu |

| Leaving Group | Iodide > Bromide > Chloride | The reactivity of the halo-acetamide precursor follows this trend in Sₙ2 reactions. |

| Reaction Time | Monitored by TLC or LC-MS | Ensures complete conversion of the starting material and minimizes the formation of byproducts. |

| Purification | Column chromatography, Distillation | Removes unreacted starting materials and byproducts to yield the pure azide compound. tutorchase.com |

Careful control of these conditions is essential to ensure a clean and efficient reaction, leading to a high yield of the desired product with minimal impurities.

Scalability of Synthetic Protocols, Including Flow Chemistry Approaches

The scalability of azide synthesis is a significant consideration, particularly due to the potential hazards associated with organic azides, which can be explosive. acs.org While laboratory-scale synthesis can be conducted with appropriate safety precautions, large-scale production requires robust and safe methodologies. acs.org

Flow chemistry has emerged as a particularly advantageous technology for the synthesis of organic azides. acs.orgcam.ac.uknih.gov By conducting the reaction in a continuous flow reactor, the reaction volume at any given time is minimized, significantly reducing the risk associated with the accumulation of potentially unstable azide intermediates. acs.org

Key advantages of flow chemistry for the synthesis of this compound include:

Enhanced Safety: Small reaction volumes and precise control over reaction parameters minimize the risk of thermal runaways and explosions. acs.org

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heating and cooling, leading to better reaction control and higher yields.

Rapid Optimization: Reaction conditions can be quickly screened and optimized by adjusting flow rates, temperature, and reagent concentrations.

Seamless Integration: Flow reactors can be integrated into multi-step syntheses, allowing for the in-situ generation and immediate use of the azide intermediate in subsequent reactions, such as click chemistry. vapourtec.com

A typical flow setup would involve pumping a solution of the 2-halo-N-butyl-N-ethylacetamide precursor and a solution of sodium azide through a heated tube or microreactor, where the reaction takes place. nih.gov The resulting product stream can then be collected or directly channeled into the next reaction step.

Computational and Theoretical Investigations of 2 Azido N Butyl N Ethylacetamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

There are no specific studies available that detail the quantum chemical calculations of the electronic structure and reactivity of 2-azido-N-butyl-N-ethylacetamide. However, the principles of such investigations are well-established in computational chemistry. wikipedia.orgopenaccessjournals.com Density Functional Theory (DFT) is a common method used to study the electronic properties of molecules, including other acetamide (B32628) derivatives. researchgate.net For instance, DFT calculations have been employed to investigate the local reactivity of acetamide derivatives in the context of their potential as anti-HIV drugs, using Fukui functions to understand reaction mechanisms at a molecular level. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Specific conformational analysis and molecular dynamics simulations for this compound have not been reported in the scientific literature. However, studies on structurally related N-alkyl-N-ethylacetamides and other N,N-dialkyl substituted acetamides provide a framework for how such an analysis would be conducted. nih.govnih.gov

For example, a conformational analysis of N-butyl-N-[2-(diphenylphosphoryl)ethyl]diphenylphosphorylacetamide involved a combination of dipole moments, IR spectroscopy, and DFT calculations to understand the spatial structure and conformational equilibrium in solution. nih.govnih.gov Such studies typically identify a variety of stable conformers and calculate their relative energies and populations. nih.gov Molecular dynamics simulations would further provide insight into the dynamic behavior of the molecule over time, which is crucial for understanding its interactions in different environments.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

There is no available research on the reaction pathway modeling and transition state analysis for key transformations of this compound. The reaction of the azido (B1232118) group is a key transformation for this class of compounds. The mechanism of nucleophilic addition/elimination reactions between acyl chlorides and amines, which is relevant to the formation of the amide bond in this molecule, is well-understood and proceeds through a two-stage process. chemguide.co.uk

For other azido compounds, computational studies have been used to investigate thermal decomposition pathways. For example, the study of 2-azidoethanol (B47996) and 2-azidoethyl acetate (B1210297) identified decomposition products and proposed mechanisms based on these findings. researchgate.net Similar methodologies could be applied to this compound to understand its thermal stability and potential reaction products.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

There are no published studies that predict the spectroscopic parameters of this compound and correlate them with experimental data. However, computational methods are frequently used to predict spectroscopic properties like IR, NMR, and UV-Vis spectra. researchgate.netresearchgate.net

For instance, the synthesis and characterization of 2-azido-N-(4-methylphenyl)acetamide included experimental FT-IR and NMR data. nih.gov A computational study of this molecule could, in principle, predict these spectra, and a comparison with the experimental data would validate the computational model. Such validated models can then be used to understand the relationship between the molecular structure and its spectroscopic signatures. researchgate.net

Solvent Effects and Their Impact on Reaction Outcomes

A specific study on the solvent effects on the reaction outcomes of this compound is not available. The choice of solvent can significantly influence the rate and outcome of chemical reactions. Computational chemistry offers tools to study these effects by modeling the solvent either implicitly or explicitly.

For related compounds, such as N-methylcytisine, theoretical analyses have been performed in both the gas phase and in a water solution to understand the impact of the solvent on properties like dipole moment and molecular stability. researchgate.net These studies help in understanding how the solvent interacts with the solute and influences its behavior.

Advanced Spectroscopic and Analytical Research Methodologies for 2 Azido N Butyl N Ethylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 2-azido-N-butyl-N-ethylacetamide. By analyzing the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework.

While specific spectral data for this compound is not extensively published, its expected NMR parameters can be reliably predicted based on data from analogous structures, such as other N,N-disubstituted acetamides and organic azides. rsc.orguq.edu.au The ¹H and ¹³C NMR spectra would confirm the presence of the n-butyl, ethyl, and acetyl groups, while the methylene (B1212753) protons adjacent to the azide (B81097) group would exhibit a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (butyl) | ~0.9 | ~13.7 |

| CH₂ (butyl) | ~1.3 | ~20.0 |

| CH₂ (butyl) | ~1.5 | ~30.5 |

| N-CH₂ (butyl) | ~3.3 | ~48.0 |

| CH₃ (ethyl) | ~1.1 | ~12.9 |

| N-CH₂ (ethyl) | ~3.4 | ~42.0 |

| C(O)CH₂N₃ | ~3.9 | ~52.0 |

| C=O | - | ~168.0 |

Note: Values are estimates based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign these resonances and establish connectivity, multi-dimensional NMR experiments are indispensable. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent methylene groups within the butyl and ethyl chains, confirming their structures. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to carbon atoms (¹H-¹³C one-bond couplings). sdsu.edu It is a powerful tool for assigning carbon signals by linking them to their known proton resonances. For instance, the signal for the N-CH₂ protons of the ethyl group at ~3.4 ppm would show a cross-peak to the carbon signal at ~42.0 ppm. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com HMBC is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For example, correlations would be expected from the N-CH₂ protons of both the butyl and ethyl groups to the amide carbonyl carbon (~168.0 ppm), confirming the N,N-disubstituted acetamide (B32628) structure. science.gov

Dynamic NMR for Rotational Isomerism and Conformational Dynamics

The carbon-nitrogen bond in amides possesses significant double-bond character due to resonance, which restricts free rotation. azom.com This restriction can lead to the existence of rotational isomers (rotamers), often designated as E/Z or cis/trans, which may interconvert slowly on the NMR timescale. nih.gov In N,N-disubstituted amides, this can result in separate NMR signals for substituents that would otherwise be chemically equivalent. libretexts.org

Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can be used to study this conformational dynamism. nih.govresearchgate.net At low temperatures, the rotation around the C-N amide bond of this compound would be slow, potentially leading to distinct signals for the butyl and ethyl groups depending on their orientation relative to the carbonyl oxygen. As the temperature increases, the rate of rotation increases, causing these distinct signals to broaden, coalesce, and finally sharpen into a single time-averaged signal. ut.ee By analyzing the changes in the lineshape with temperature, the activation energy barrier for the rotational process can be calculated, providing valuable insight into the molecule's conformational stability. nih.govnih.gov

Mass Spectrometry (MS) for Product Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound (C₈H₁₆N₄O), HRMS would be used to confirm its elemental composition by comparing the experimentally measured mass of its protonated molecular ion, [M+H]⁺, with the calculated theoretical value. rsc.org

Table 3: HRMS Data for this compound

| Ion | Formula | Calculated Monoisotopic Mass (Da) |

| [M] | C₈H₁₆N₄O | 184.1324 |

| [M+H]⁺ | C₈H₁₇N₄O⁺ | 185.1402 |

| [M+Na]⁺ | C₈H₁₆N₄ONa⁺ | 207.1222 |

An experimental mass measurement that matches the calculated value to within 0.005 Da provides strong evidence for the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a specific precursor ion (like the molecular ion), fragmenting it, and then analyzing the resulting product ions. wikipedia.orgijcap.innationalmaglab.org This process provides detailed structural information by revealing the molecule's weakest bonds and most stable fragments.

The fragmentation of this compound under MS/MS conditions (e.g., collision-induced dissociation) would likely proceed through several key pathways: nih.govmiamioh.edu

Loss of Dinitrogen: A characteristic fragmentation for organic azides is the facile loss of a neutral nitrogen molecule (N₂, 28 Da) from the molecular ion to form a nitrenium ion. researchgate.net

Amide Bond Cleavage: Cleavage of the C-N amide bond is a common fragmentation pathway for amides, leading to the formation of an acylium ion or a fragment corresponding to the amine portion. nih.govnih.govlibretexts.org

Alkyl Chain Fragmentation: Cleavage within the butyl and ethyl chains can also occur, typically resulting in the loss of neutral alkenes. jove.com

Table 4: Plausible MS/MS Fragments of this compound ([M+H]⁺ = m/z 185.14)

| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Neutral Loss | Fragment Structure/Description |

| 185.14 | 157.13 | N₂ | [M+H - N₂]⁺ |

| 185.14 | 100.10 | C₄H₉N₃ | [C₄H₈NO]⁺ (Acylium ion + ethyl group) |

| 185.14 | 86.09 | C₅H₉N₂O | [C₄H₁₂N]⁺ (Protonated N-ethylbutylamine) |

| 157.13 | 100.10 | C₄H₉ | [C₄H₈NO]⁺ |

| 157.13 | 57.07 | C₅H₆NO | [C₄H₉]⁺ (Butyl cation) |

By systematically analyzing these fragmentation pathways, the connectivity of the butyl, ethyl, acetyl, and azido (B1232118) groups can be confirmed, providing a comprehensive structural verification that complements NMR and IR data.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would be indispensable for elucidating the exact molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For a molecule like this compound, this analysis would provide invaluable insights into the spatial orientation of the butyl and ethyl groups relative to the acetamide backbone and the geometry of the azide moiety.

While specific crystallographic data for this compound has not been reported, the analysis of structurally related compounds, such as 2-azido-N-phenylacetamide, provides a reference for the type of data that would be obtained. researchgate.net For instance, studies on similar azidoacetamides have revealed details about their crystal systems, space groups, and unit cell dimensions. researchgate.netnih.govnih.gov

Illustrative Crystallographic Data for a Related Azidoacetamide

The following table presents crystallographic data for a related compound, 2-azido-N-phenylacetamide, to illustrate the parameters that would be determined for this compound.

| Parameter | 2-azido-N-phenylacetamide researchgate.net |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.8085(13) |

| b (Å) | 16.533(4) |

| c (Å) | 18.171(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1745.0(7) |

| Z | 8 |

| Temperature (K) | 296(2) |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

A key area of interest in the crystallographic analysis of this compound would be the bond lengths and angles within the azide group (-N₃) and the amide linkage (-C(=O)N-). The N-N bond lengths in organic azides typically show a resonance effect. researchgate.net Furthermore, the planarity of the amide group and the torsion angles involving the butyl and ethyl substituents would be crucial for understanding its conformational preferences.

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a significant role in the packing of molecules in the crystal lattice. In related azidoacetamides, N-H···O hydrogen bonds are common, forming chains or more complex networks that stabilize the crystal structure. nih.govnih.gov A detailed crystallographic study of this compound would identify any such interactions.

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic methods are essential for the separation, purification, and assessment of the purity of synthesized chemical compounds. For a substance like this compound, techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be routinely employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating components of a mixture in a liquid mobile phase that is pumped at high pressure through a stationary phase in a column. For a moderately polar compound like this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water).

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of a sample of this compound can be determined by the presence of a single major peak in the chromatogram, with the area of the peak being proportional to its concentration. Impurities would appear as additional peaks. While a specific HPLC method for this compound is not documented, a method for the related compound N-acetyl-N-ethylacetamide provides a good starting point for method development. sielc.com

Illustrative HPLC Method Parameters

The following table outlines a hypothetical set of HPLC conditions that could be adapted for the analysis of this compound, based on methods for similar compounds.

| Parameter | Illustrative Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Detector | UV at 210 nm (for the amide chromophore) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC)

Gas chromatography is another valuable technique for separating and analyzing volatile and thermally stable compounds. For this compound, GC analysis would require careful consideration of the compound's thermal stability, as organic azides can be thermally labile. The analysis would typically be performed using a capillary column with a nonpolar or moderately polar stationary phase.

Coupling GC with a mass spectrometer (GC-MS) would provide not only separation but also identification of the compound and any impurities based on their mass spectra. The fragmentation pattern of this compound in the mass spectrometer would be a key identifier.

The purity of the compound would be assessed by the relative area of the main peak in the gas chromatogram. These chromatographic techniques are fundamental in ensuring the quality and identity of research compounds prior to their use in further studies.

Applications of 2 Azido N Butyl N Ethylacetamide in Organic Synthesis and Chemical Biology Research

Role as a Versatile Building Block in Complex Molecule Synthesis

In the realm of organic chemistry, the ability to construct complex molecular architectures is paramount. 2-Azido-N-butyl-N-ethylacetamide serves as a key starting material or intermediate in the synthesis of a wide array of organic compounds. Its utility stems from the reactivity of the azide (B81097) functional group, which can be readily transformed into other nitrogen-containing functionalities.

Synthesis of Nitrogen Heterocycles (e.g., Triazoles, Imidazoles, Oxazoles)

Nitrogen heterocycles are a cornerstone of medicinal chemistry and materials science, forming the core structures of many pharmaceuticals and functional materials. mdpi.comiaea.org this compound is a valuable precursor for the synthesis of several important classes of nitrogen heterocycles. mdpi.com

The most prominent application of this compound is in the synthesis of 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". beilstein-journals.orgsigmaaldrich.com This reaction allows for the efficient and specific joining of the azide group in this compound with a terminal alkyne, forming a stable triazole ring. sigmaaldrich.com This methodology is widely employed due to its high yields, mild reaction conditions, and tolerance of a broad range of functional groups. sigmaaldrich.com

Beyond triazoles, the azide functionality can be leveraged to construct other heterocycles. For instance, rhodium-catalyzed reactions of azides with nitriles can lead to the formation of imidazoles . nih.gov Furthermore, through multi-step reaction sequences, the azido (B1232118) group can be transformed to facilitate the synthesis of oxazoles and thiazoles. nih.gov These synthetic routes highlight the versatility of this compound as a foundational element in heterocyclic chemistry.

| Heterocycle | Synthetic Method | Key Features |

| Triazoles | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | High efficiency, high yield, mild conditions, broad functional group tolerance. beilstein-journals.orgsigmaaldrich.com |

| Imidazoles | Rhodium-catalyzed transannulation with nitriles | Provides access to substituted imidazoles. nih.gov |

| Oxazoles | Rhodium-catalyzed ring-opening and cyclization | Multi-step process from an azide precursor. nih.gov |

Precursor for the Generation of Reactive Intermediates

The azide group in this compound can be converted into highly reactive intermediates, which can then participate in a variety of chemical transformations. mdpi.com For example, thermal or photochemical decomposition of azides can generate nitrenes. mdpi.com These nitrene intermediates are highly reactive species that can undergo various reactions, including C-H insertion and cycloaddition reactions, to form new carbon-nitrogen bonds and complex molecular structures.

Another important transformation is the Staudinger reaction, where the azide reacts with a phosphine (B1218219) to form an aza-ylide. researchgate.net This intermediate can then react with an aldehyde or ketone in an aza-Wittig reaction to form an imine, providing a powerful method for constructing carbon-nitrogen double bonds. researchgate.net These reactive intermediates derived from this compound open up a wide range of possibilities for synthetic chemists.

Development of Chemical Probes for Biological Research (Focus on Chemical Interactions)

Understanding the intricate workings of biological systems at the molecular level is a major goal of chemical biology. Chemical probes are small molecules designed to interact with specific biological targets, allowing researchers to study their function and role in cellular processes. nih.govchemicalprobes.orgmdpi.com The azide group of this compound makes it an ideal component for the construction of such probes. nih.gov

Bioorthogonal Labeling Strategies and Bioconjugation

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biological processes. nih.gov The azide group is a key player in this field due to its small size, stability, and lack of reactivity with most biological molecules. nih.gov this compound can be incorporated into biomolecules, such as proteins or glycans, through metabolic or enzymatic pathways. nih.govnih.gov

Once incorporated, the azide acts as a chemical "handle" that can be selectively targeted with a probe molecule containing a complementary reactive group, most commonly an alkyne. The subsequent "click" reaction, typically a copper-catalyzed or strain-promoted azide-alkyne cycloaddition, forms a stable covalent bond, effectively labeling the biomolecule of interest. nih.govresearchgate.net This two-step strategy allows for the visualization, tracking, and isolation of specific biomolecules in their native environment. nih.govresearchgate.net

| Labeling Strategy | Description | Key Advantage |

| Metabolic Labeling | An azide-containing precursor is fed to cells and incorporated into biomolecules by the cell's own machinery. nih.govnih.gov | Allows for the labeling of newly synthesized biomolecules. |

| Enzymatic Labeling | An enzyme is used to attach an azide-containing tag to a specific protein or other biomolecule. | Provides high specificity for the target molecule. |

| Staudinger Ligation | Reaction of the azide with a specifically engineered phosphine probe. nih.gov | An early bioorthogonal reaction, though often slower than click chemistry. |

| Copper-Free Click Chemistry | Utilizes strained alkynes (e.g., cyclooctynes) that react with azides without the need for a toxic copper catalyst. researchgate.net | Enables labeling in living organisms where copper toxicity is a concern. |

Functionalization of Biomolecules for Mechanistic Studies

Beyond simple labeling, the azide group of this compound can be used to attach a wide variety of functional molecules to biomolecules. nih.govresearchgate.net This allows researchers to probe the function of these biomolecules in detail. For example, a fluorescent dye can be attached to a protein to study its localization and movement within a cell. nih.gov Alternatively, a drug molecule can be conjugated to an antibody to create a targeted drug delivery system.

The ability to site-specifically modify proteins at multiple locations is a powerful tool for studying protein function in its native environment. biorxiv.org By incorporating this compound and another bioorthogonal handle into a single protein, researchers can perform dual labeling experiments to study protein-protein interactions or conformational changes. biorxiv.org This approach provides unprecedented detail about the dynamic nature of biological processes.

Advanced Material Functionalization via Click Chemistry

The principles of click chemistry, which are so effective in biological systems, are also being applied to the field of materials science. sigmaaldrich.comumich.edu The surface of a material can be modified to contain either azide or alkyne groups. Then, molecules with the complementary functionality, such as this compound, can be "clicked" onto the surface, imparting new properties to the material. sigmaaldrich.comnih.gov

This technique has been used to functionalize a wide range of materials, including polymers, nanoparticles, and surfaces. sigmaaldrich.comresearchgate.netresearchgate.net For example, by attaching biomolecules to the surface of a material, it is possible to create biocompatible implants or biosensors. researchgate.net The high efficiency and specificity of the click reaction ensure that the desired functionalization is achieved with minimal side reactions, leading to well-defined and highly functional materials. sigmaaldrich.com

Future Research Directions and Unexplored Avenues for 2 Azido N Butyl N Ethylacetamide

Catalyst Design and Development for Enhanced Reactivity and Selectivity

The dual functionality of 2-azido-N-butyl-N-ethylacetamide—an azide (B81097) group ripe for cycloadditions and transformations via nitrenes, and an amide bond that can direct or participate in reactions—offers a rich landscape for catalyst development. Future research will likely focus on creating novel catalytic systems that can selectively activate one functional group in the presence of the other or enable tandem reactions.

For the Azide Moiety: Research into copper- and ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC and RuAAC) reactions is mature, but opportunities exist in designing catalysts that operate under milder conditions, with lower catalyst loadings, and in biocompatible solvents. For this compound, this could involve developing ligand-supported catalysts that prevent catalyst poisoning by the amide functionality and enhance regioselectivity.

For the Amide Moiety and Adjacent C-H Bonds: A significant frontier is the selective functionalization of C-H bonds. Recent work has highlighted ruthenium-based systems for the ortho-C-H amidation of aromatic rings using dioxazolones as amidating reagents, a method that avoids the direct use of potentially unstable azide derivatives. rsc.org Future work could adapt this concept, designing catalysts (e.g., based on cobalt, iron, or ruthenium) that use the amide group in this compound as a directing group to functionalize the N-butyl or N-ethyl chains. rsc.orgresearchgate.net This would provide a powerful method for late-stage diversification of the molecule's structure.

A comparative table of potential catalytic approaches is presented below.

| Catalytic Goal | Target Functionality | Potential Catalyst Class | Key Research Objective |

| Cycloaddition | Azide | Ligand-Modified Copper(I) or Ruthenium(II) | Enhanced stability, lower loadings, improved regioselectivity in complex substrates. |

| C-H Amination | N-Alkyl Chains | Ruthenium(II), Cobalt(II) | Directed functionalization using the amide as a directing group. rsc.org |

| Denitrogenative Coupling | Azide | Rhodium(II) or Iridium(III) | Controlled nitrene transfer for C-N or N-H bond formation. |

| Dehydrative Amidation | Amide (Formation) | Organocatalysts (e.g., Boron-based) | Exploring the amide bond's dynamic character or formation routes. acs.org |

Integration into Automated and High-Throughput Synthetic Platforms

The synthesis and application of organic azides often involve potentially hazardous intermediates and reagents. Recent breakthroughs in automated synthesis offer a transformative approach to handle these challenges safely and efficiently. nih.govacs.org A key future direction for this compound is its integration into such platforms.

In 2024, a fully automated, capsule-based system for converting primary amines to organic azides was reported. acs.orgbohrium.com This system uses pre-packaged reagents, including a stable diazo-transfer agent like imidazole-1-sulfonyl azide tetrafluoroborate, to perform the reaction and subsequent purification with minimal user intervention. nih.govacs.org This dramatically enhances safety by avoiding the handling of potentially explosive materials. acs.org

Future research could develop a dedicated capsule-based synthesis module for α-azido amides like this compound. Furthermore, this module could be sequenced with other automated processes. For example, a subsequent capsule could introduce an alkyne and a copper catalyst to perform a "click" reaction in a fully automated, multi-step sequence without intermediate purification. synplechem.com This would enable the rapid generation of a library of triazole derivatives from the parent azide, accelerating drug discovery and material science applications.

Exploration of Novel Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods provide powerful, reagent-free ways to activate organic molecules, and their application to this compound represents a significant area for discovery.

Photochemical Transformations: The photolysis of organic azides is well-known to generate highly reactive nitrene intermediates. nih.gov Upon irradiation, this compound would likely form a singlet nitrene, which could undergo a variety of transformations, such as C-H insertion into the alkyl chains, cycloaddition with alkenes, or rearrangement. nih.govresearchgate.net Mechanistic insights from laser flash photolysis could help control these pathways for selective product formation. su.se A particularly interesting avenue is the use of polymer-bound reagents that release azide radicals upon photochemical activation, which can then perform C-H abstractions or other radical reactions. nih.gov

Electrochemical Transformations: Electrosynthesis offers a green and highly tunable method for chemical reactions. Recent studies have demonstrated the electrochemical synthesis of vicinal azidoacetamides from alkenes, showcasing a method to form a related structural motif without chemical oxidants. rsc.orgresearchgate.netresearchgate.net Future research could explore the direct electrochemical oxidation or reduction of this compound. Anodic oxidation could generate an azide radical for intermolecular reactions, while cathodic reduction could provide a controlled route to the corresponding amine. researchgate.net

| Method | Activation | Key Intermediate | Potential Transformation of this compound |

| Photochemistry | UV Light | Singlet/Triplet Nitrene | Intramolecular C-H insertion, intermolecular cycloaddition. researchgate.netresearchgate.net |

| Electrochemistry | Electric Current | Azide Radical / Radical Ion | Oxidative coupling, selective reduction to amine, vicinal functionalization. rsc.orgresearchgate.net |

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry is an indispensable tool for predicting and understanding the complex reactivity of organic azides. su.se For this compound, density functional theory (DFT) and ab initio methods can provide profound insights into its behavior.

Future computational studies could focus on:

Decomposition Pathways: Modeling the thermal decomposition could clarify whether it proceeds via a concerted mechanism or a stepwise process involving a discrete nitrene intermediate. Studies on related molecules like vinyl azide have shown that the mechanism is highly dependent on conformation and can be complex, sometimes involving unexpected cyclizations. acs.org

Reaction Mechanisms: Simulating transition states for reactions like cycloadditions or catalyst-mediated C-H amination would elucidate the origins of regio- and stereoselectivity. researchgate.netacs.org For instance, distortion/interaction-activation strain models can explain reactivity trends in 1,3-dipolar cycloadditions. acs.org

Spectroscopic Prediction: Calculating theoretical vibrational (IR, Raman) and NMR spectra would aid in the experimental characterization of transient intermediates and final products.

The table below summarizes key computational approaches and their potential applications to this molecule.

| Computational Method | Research Question | Expected Insight |

| Density Functional Theory (DFT) | Reaction energetics and transition states of cycloadditions. researchgate.net | Prediction of reaction barriers and product selectivity. |

| MP2 / CCSD(T) | Thermal decomposition mechanism. acs.org | Elucidation of concerted vs. stepwise pathways and role of nitrene intermediates. |

| Molecular Dynamics (MD) | Conformational landscape and solvent effects. su.se | Understanding how molecular shape and environment influence reactivity. |

Q & A

Q. What synthetic methodologies are recommended for preparing 2-azido-N-butyl-N-ethylacetamide while ensuring azide group stability?

A two-step approach is typically employed:

- Step 1 : React N-butyl-N-ethylchloroacetamide with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF or DMSO) at 40–60°C for 6–12 hours. Monitor completion via TLC or FT-IR for azide peak (~2100 cm⁻¹) .

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials. Avoid prolonged exposure to light or heat to prevent azide decomposition .

Q. How should researchers assess the thermal stability of this compound in experimental settings?

Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Azides are prone to exothermic decomposition above 100°C; thus, storage at ≤4°C in amber vials under inert gas (e.g., argon) is critical .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm alkyl chain integration and acetamide backbone. The azide group does not directly protonate but influences neighboring shifts.

- FT-IR : Confirm the presence of the azide stretch (~2100 cm⁻¹) and amide carbonyl (~1650 cm⁻¹) .

- HRMS : Use electrospray ionization (ESI) or MALDI-TOF for molecular ion validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize azide decomposition during coupling reactions (e.g., CuAAC click chemistry)?

- Temperature : Conduct reactions at ≤25°C to reduce thermal stress.

- Catalyst : Use Cu(I)Br with tris(benzyltriazolylmethyl)amine (TBTA) to enhance regioselectivity and reduce side reactions.

- Monitoring : Employ in-situ Raman spectroscopy to track azide consumption and alkyne conversion .

Q. What strategies resolve contradictions in spectroscopic data for azide-containing intermediates?

Q. How does solvent polarity impact the reactivity of this compound in nucleophilic substitutions?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize the transition state in SN2 reactions, enhancing azide substitution efficiency. In contrast, protic solvents (e.g., ethanol) may promote hydrolysis of the acetamide backbone. Solvent effects can be quantified via kinetic studies using UV-Vis or conductivity measurements .

Application-Focused Questions

Q. What are the key considerations for using this compound in polymer science (e.g., crosslinking via click chemistry)?

- Monomer Design : Incorporate terminal alkynes (e.g., propargyl ethers) for CuAAC-driven polymerization.

- Kinetic Control : Adjust stoichiometry to prevent gelation; use GPC with multi-angle light scattering (MALS) to monitor molecular weight distribution .

Q. How can researchers mitigate explosion risks during large-scale synthesis?

- Small Batches : Limit reactions to ≤5 g per batch.

- Dilution : Maintain concentrations ≤0.5 M in azide-containing solutions.

- Safety Protocols : Conduct reactions behind blast shields and use remote-controlled agitation .

Data Analysis and Reproducibility

Q. Why might discrepancies arise in reported melting points or spectral data for this compound?

Q. How to validate the purity of this compound for biological assays?

- HPLC-UV/HRMS : Ensure ≥95% purity with orthogonal methods.

- Residual Solvents : Perform GC-MS to detect DMF/DMSO residues, which may interfere with cytotoxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.